Cross-Coupling Reactivity: C-I vs. C-Br
In palladium(0)-catalyzed cross-coupling reactions, the rate of oxidative addition is the primary determinant of overall reaction efficiency and is heavily influenced by the carbon-halogen bond strength. For unsubstituted phenyl halides, the C-I bond dissociation energy is approximately 57 kcal/mol, compared to 71 kcal/mol for C-Br, leading to a >100-fold rate enhancement in oxidative addition for aryl iodides . This class-level kinetic advantage is retained in the 2-haloisophthalate diester series, enabling dimethyl 2-iodobenzene-1,3-dicarboxylate to undergo efficient coupling under milder conditions than its bromo counterpart (CAS 39622-80-5), which is critical for complex molecule synthesis where functional group tolerance is paramount .
| Evidence Dimension | Rate of oxidative addition (relative reactivity) |
|---|---|
| Target Compound Data | Aryl iodide: BDE ~57 kcal/mol; relative rate >>1 |
| Comparator Or Baseline | Aryl bromide (dimethyl 2-bromoisophthalate analog): BDE ~71 kcal/mol; relative rate ~1 |
| Quantified Difference | Carbon-halogen BDE difference of ~14 kcal/mol; >100-fold reactivity enhancement for aryl iodides over aryl bromides. |
| Conditions | General Pd(0) oxidative addition mechanism; applicable to Suzuki, Heck, Sonogashira couplings. |
Why This Matters
The superior reactivity of the C-I bond allows for faster reactions, lower catalyst loadings, and higher yields, providing a clear procurement advantage for researchers needing a highly reactive electrophile for constructing complex molecular architectures.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 5: Concepts in Organic Synthesis; Table 5.1: Bond Dissociation Energies). View Source
- [2] de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions (2nd ed.). Wiley-VCH. (Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds). View Source
